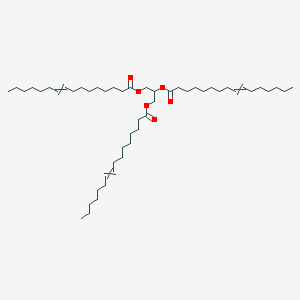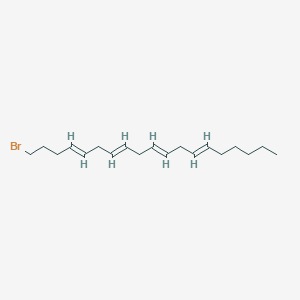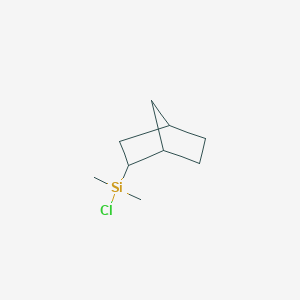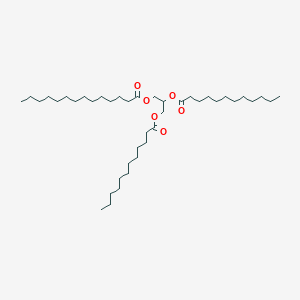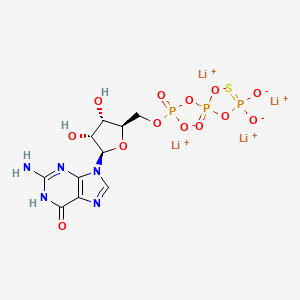
SARAFOTOXIN S6B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarafotoxin S6B is a potent peptide toxin derived from the venom of the Israeli burrowing asp, Atractaspis engaddensis. It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of peptides known for their strong vasoconstrictive properties . This compound is composed of 21 amino acid residues and is characterized by two disulfide bonds that stabilize its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarafotoxin S6B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) . The peptide is then lyophilized to obtain a stable powder form for storage and use.
Chemical Reactions Analysis
Types of Reactions
Sarafotoxin S6B undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Air oxidation or the use of mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified amino acid sequences and altered biological activities .
Scientific Research Applications
Sarafotoxin S6B has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Mechanism of Action
Sarafotoxin S6B exerts its effects by binding to endothelin receptors, specifically endothelin receptor type A (ETA) and endothelin receptor type B (ETB) . Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that result in vasoconstriction and other physiological responses. The activation of endothelin receptors involves the mobilization of calcium ions and the activation of various kinases and phosphatases .
Comparison with Similar Compounds
Sarafotoxin S6B is similar to other sarafotoxins and endothelins in terms of structure and function. Some of the similar compounds include:
Sarafotoxin S6A: Another member of the sarafotoxin family with slight variations in amino acid sequence.
Endothelin-1: A potent vasoconstrictor peptide with high structural similarity to sarafotoxins.
Sarafotoxin S6C: Another analog with distinct biological activities.
This compound is unique due to its specific amino acid sequence and its potent agonistic activity on endothelin receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
120972-53-4 |
|---|---|
Molecular Formula |
C110H159N27O34S5 |
Molecular Weight |
2563.93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


